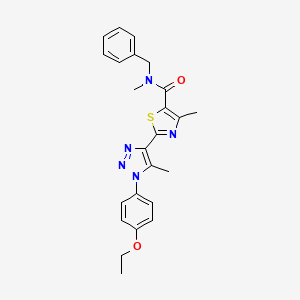

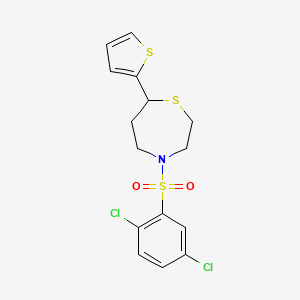

![molecular formula C22H15NO4 B2407065 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate CAS No. 152243-35-1](/img/structure/B2407065.png)

2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate” is a complex organic molecule. It contains a dibenzoazepine core, which is a tricyclic structure found in many pharmaceutical compounds .

Molecular Structure Analysis

The dibenzoazepine core of the molecule is a tricyclic structure consisting of two benzene rings fused to a seven-membered diazepine ring . The specific 3D structure would depend on the exact arrangement and conformation of the substituents.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with a dibenzoazepine core tend to be stable and have high melting points .

科学的研究の応用

Photolysis and Thermolysis of Phenyl Azide

Photolysis and thermolysis of phenyl azide in acetic acid yield several products, including 1H-azepin-2(3H)-one, which shares structural motifs with the target compound. This study highlights the complex reactions phenyl azides undergo, suggesting potential pathways for synthesizing related azepine derivatives (Takeuchi & Koyama, 1982).

Microwave Assisted Synthesis of Dibenzoazepinones

An efficient one-pot microwave-assisted method for synthesizing substituted dibenzoazepinones from 2-bromophenylacetic acid esters and 2-aminophenyl boronates has been described. This process offers a direct route to seven-membered lactams, providing a relevant synthesis strategy that could be applicable to the target compound (Deb et al., 2013).

Synthesis and Fungicidal Activity of Azepinones

A synthesis method for novel azepinone antifungals, starting from a known pesticide intermediate, demonstrates the compound's potential applications in crop protection. This work underscores the versatility of azepinone derivatives in developing fungicidal agents (Yang et al., 2017).

Catalytic Enantioselective Aza-Reformatsky Reaction

This study reports a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzoazepines, leading to the synthesis of chiral derivatives. Such reactions are crucial for creating optically active compounds, highlighting a potential pathway for synthesizing enantiomerically pure versions of the target compound (Munck et al., 2017).

Palladium-Catalyzed Synthesis of Dibenzoazepines

A palladium-catalyzed cascade reaction has been developed to synthesize 5-arylidene-7-aryl-5H-dibenzoazepines, demonstrating good functional group compatibility and selectivity. This method offers insights into the synthesis of complex azepine derivatives, potentially relevant to the target compound (Yao et al., 2019).

作用機序

特性

IUPAC Name |

[2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO4/c1-14(24)27-20-13-7-6-12-19(20)23-21(25)17-10-4-2-8-15(17)16-9-3-5-11-18(16)22(23)26/h2-13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLNREAVBGJAFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

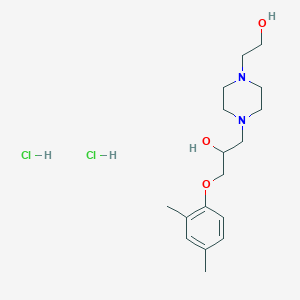

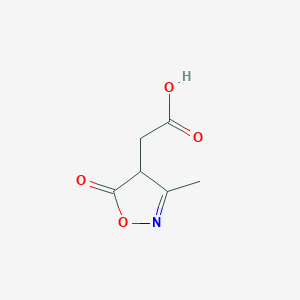

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2406983.png)

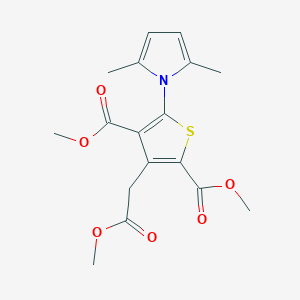

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2406986.png)

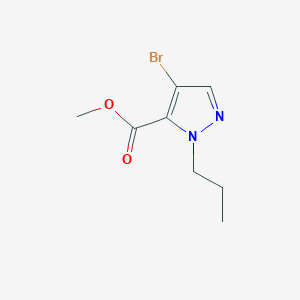

![Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B2406987.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanol](/img/structure/B2406993.png)

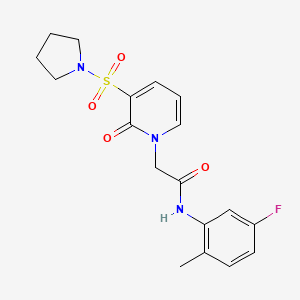

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinyl)-1,3-thiazole-4-carboxamide](/img/structure/B2406997.png)

![4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2407003.png)